molecular formula C11H13F3N2 B6361783 1-[(2,4,5-Trifluorophenyl)methyl]piperazine CAS No. 1240565-28-9

1-[(2,4,5-Trifluorophenyl)methyl]piperazine

Cat. No.: B6361783
CAS No.: 1240565-28-9
M. Wt: 230.23 g/mol
InChI Key: QXWKJJROQOEMCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,4,5-Trifluorophenyl)methyl]piperazine is a chemical compound belonging to the family of piperazine derivatives. It has a molecular formula of C11H13F3N2 and a molecular weight of 230.23 g/mol. This compound is known for its unique trifluoromethyl group attached to the phenyl ring, which imparts distinct chemical properties.

Preparation Methods

The synthesis of 1-[(2,4,5-Trifluorophenyl)methyl]piperazine typically involves the reaction of 2,4,5-trifluorobenzyl chloride with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[(2,4,5-Trifluorophenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2,4,5-Trifluorophenyl)methyl]piperazine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological systems, including its effects on neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of psychopharmacology.

    Industry: It is used in the development of new materials and as a building block for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(2,4,5-Trifluorophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It is known to bind to serotonin receptors, particularly the 5-HT1A, 5-HT1B, and 5-HT2C receptors, where it acts as an agonist or antagonist depending on the receptor subtype . This interaction modulates the release and reuptake of serotonin, influencing various physiological and psychological processes.

Comparison with Similar Compounds

1-[(2,4,5-Trifluorophenyl)methyl]piperazine can be compared with other similar compounds, such as:

    Trifluoromethylphenylpiperazine: This compound also contains a trifluoromethyl group but differs in its substitution pattern on the phenyl ring.

    Meta-chlorophenylpiperazine: Similar in structure but with a chlorine atom instead of a trifluoromethyl group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific trifluoromethyl substitution, which imparts distinct reactivity and interaction profiles compared to its analogs.

Properties

IUPAC Name

1-[(2,4,5-trifluorophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2/c12-9-6-11(14)10(13)5-8(9)7-16-3-1-15-2-4-16/h5-6,15H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWKJJROQOEMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=C(C=C2F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.